(S)-Remoxipride Hydrochloride (S)-Remoxipride Hydrochloride Remoxipride Hydrochloride is a selective and potent D2DR (dopamine D2 receptor) antagonist with very modest efficacy against D3RD and D4RD receptors.
Brand Name: Vulcanchem
CAS No.: 73220-03-8
VCID: VC0142742
InChI: InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1
SMILES: CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl
Molecular Formula: C16H24BrClN2O3
Molecular Weight: 407.7 g/mol

(S)-Remoxipride Hydrochloride

CAS No.: 73220-03-8

Reference Standards

VCID: VC0142742

Molecular Formula: C16H24BrClN2O3

Molecular Weight: 407.7 g/mol

(S)-Remoxipride Hydrochloride - 73220-03-8

CAS No. 73220-03-8
Product Name (S)-Remoxipride Hydrochloride
Molecular Formula C16H24BrClN2O3
Molecular Weight 407.7 g/mol
IUPAC Name 3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride
Standard InChI InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1
Standard InChIKey WCPXLMIPGMFZMY-MERQFXBCSA-N
Isomeric SMILES CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl
SMILES CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl
Canonical SMILES CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl
Appearance Solid powder
Description Remoxipride Hydrochloride is a selective and potent D2DR (dopamine D2 receptor) antagonist with very modest efficacy against D3RD and D4RD receptors.
Related CAS 80125-14-0 (Parent)
Synonyms (S)-3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide
Anhydrous, Remoxipride Hydrochloride
FLA-731
FLA731
Hydrochloride Anhydrous, Remoxipride
Hydrochloride, Remoxipride
Monohydrochloride Monohydrate, Remoxipride
Monohydrochloride, Remoxipride
Remoxipride
Remoxipride Hydrochloride
Remoxipride Hydrochloride Anhydrous
Remoxipride Monohydrochloride
Remoxipride Monohydrochloride Monohydrate
Remoxipride Monohydrochloride, (R)-Isomer
Remoxipride, (R)-Isome
Reference 1:Mol Pharmacol. 1986 Oct;30(4):345-51. Solid state conformations and antidopaminergic effects of remoxipride hydrochloride and a closely related salicylamide, FLA 797, in relation to dopamine receptor models.Högberg T,Rämsby S,de Paulis T,Stensland B,Csöregh I,Wägner A, PMID: 2945089
PubChem Compound 15565709
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator